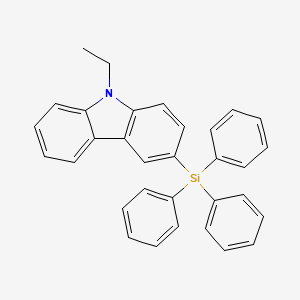

9-Ethyl-3-(triphenylsilyl)carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18834-05-4 |

|---|---|

Molecular Formula |

C32H27NSi |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(9-ethylcarbazol-3-yl)-triphenylsilane |

InChI |

InChI=1S/C32H27NSi/c1-2-33-31-21-13-12-20-29(31)30-24-28(22-23-32(30)33)34(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-24H,2H2,1H3 |

InChI Key |

QPVCCDIPVRCJFC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Ethyl 3 Triphenylsilyl Carbazole and Analogous Derivatives

Direct Synthesis Routes for 9-Ethyl-3-(triphenylsilyl)carbazole

A primary method for the direct synthesis of this compound involves the reaction of a lithiated carbazole (B46965) derivative with a silyl (B83357) chloride.

Reaction of (9-Ethyl-9H-carbazol-3-yl)lithium with Triphenylsilyl Chloride

This direct approach hinges on the generation of a highly reactive organolithium intermediate. The synthesis commences with the lithiation of 9-ethylcarbazole (B1664220) at the 3-position. This is typically achieved by treating 9-ethylcarbazole with a strong organolithium base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting (9-Ethyl-9H-carbazol-3-yl)lithium is then reacted in situ with triphenylsilyl chloride. The nucleophilic attack of the carbanion on the silicon atom of triphenylsilyl chloride, followed by the elimination of lithium chloride, yields the desired product, this compound.

Precursor Synthesis and Functionalization Strategies for Carbazole Derivatives

The synthesis of complex carbazole derivatives often relies on the initial preparation and subsequent functionalization of the core carbazole structure.

Synthetic Approaches to 9-Ethylcarbazole Precursors

The precursor, 9-ethylcarbazole, can be synthesized through several established methods. A common approach involves the N-alkylation of carbazole. tubitak.gov.tr This is typically carried out by reacting carbazole with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide (B78521) or sodium hydride. tubitak.gov.trorgsyn.org The reaction is generally performed in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). chemicalbook.com

Another route to substituted 9-ethylcarbazole precursors involves the nitration of 9-ethylcarbazole to form 3-nitro-9-ethylcarbazole, which can then be reduced to 3-amino-9-ethylcarbazole. tubitak.gov.tr This amino group can serve as a handle for further functionalization.

| Precursor Synthesis Method | Reagents | Conditions | Product |

| N-Alkylation | Carbazole, Ethyl Bromide, Potassium Hydroxide | Acetone, Room Temperature | 9-Ethylcarbazole tubitak.gov.trchemicalbook.com |

| Nitration followed by Reduction | 9-Ethylcarbazole, Nitric Acid, Tin, Hydrochloric Acid | 1,2-Dichloroethane, 0°C (Nitration) | 3-Amino-9-ethylcarbazole tubitak.gov.tr |

Regioselective Functionalization at Carbazole Ring Positions (3, 6, and 9-positions)

Achieving regioselectivity in the functionalization of the carbazole ring is crucial for synthesizing specific isomers. The 3, 6, and 9-positions are particularly important for tuning the electronic and photophysical properties of carbazole derivatives.

The 9-position (the nitrogen atom) is readily functionalized via N-alkylation as described above. tubitak.gov.trorgsyn.org

Functionalization at the 3 and 6-positions can be achieved through various electrophilic substitution reactions, such as halogenation, acylation, and formylation. For instance, bromination of 9-ethylcarbazole with bromine in acetic acid can yield 3,6-dibromo-9-ethylcarbazole, although this can sometimes lead to mixtures of products. orgsyn.org Friedel-Crafts acylation is another powerful tool. For example, reacting 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid like aluminum chloride can introduce an acetyl group at the 3-position. researchgate.net

More advanced techniques involving directing groups can provide high regioselectivity. For instance, using a pyrimidine (B1678525) directing group at the N9 position can facilitate Rh-catalyzed alkylation at the C1 and C8 positions. chim.it Similarly, dual palladium-photoredox catalysis allows for the controlled monoarylation and diarylation of carbazoles with regioselectivity influenced by steric and electronic factors. rsc.org

| Functionalization Reaction | Reagents | Position(s) | Product |

| Bromination | Bromine, Acetic Acid | 3, 6 | 3,6-Dibromo-9-ethylcarbazole orgsyn.org |

| Acylation | Acetyl Chloride, Aluminum Chloride | 3 | 3-Acetyl-9-ethylcarbazole researchgate.net |

| Arylation (Dual Catalysis) | Aryl Halide, Palladium Catalyst, Photocatalyst | C1, C8 | Mono- or Di-arylated Carbazole rsc.org |

Advanced Coupling Reactions for Carbazole Silylation

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-silicon bonds.

Palladium-Catalyzed Synthetic Routes to Substituted Carbazole Derivatives

Palladium-catalyzed reactions are instrumental in the synthesis of silylated carbazoles. One such method is the palladium-catalyzed silylation of aryl halides. organic-chemistry.org In this context, a halogenated carbazole precursor, such as 3-iodo-9-ethylcarbazole, can be coupled with a silylating agent like hexamethyldisilane (B74624) in the presence of a palladium catalyst and a suitable ligand. chemicalbook.comorganic-chemistry.org This approach offers good functional group tolerance.

Another advanced strategy is the palladium(II)-catalyzed ortho-C–H silylation. rsc.orgresearchgate.net This method utilizes a transient directing group, such as a norbornene derivative, to achieve selective silylation at the C-H bond ortho to the directing group. rsc.org While often applied to free NH-carbazoles, this strategy highlights the potential for direct C-H functionalization to introduce silicon-containing moieties with high regioselectivity. rsc.org

Furthermore, palladium-catalyzed tandem reactions that combine C-H functionalization and C-N bond formation have been developed for the synthesis of unsymmetrical carbazoles. nih.gov These methods provide a versatile platform for constructing complex carbazole frameworks that can be subsequently silylated.

Sonogashira Coupling and Subsequent Derivatization for Ethynyl-Silyl Carbazole Systems

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of ethynyl-carbazole systems, which can then be further derivatized to introduce silyl groups. The process typically begins with a halogenated carbazole derivative, which is coupled with a protected or terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

A key precursor for the synthesis of the target compound and its analogs is 9-ethyl-3-iodo-9H-carbazole. This intermediate can be subjected to a Sonogashira coupling with a silyl-protected acetylene, such as (trimethylsilyl)acetylene. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) with a base, for instance, triethylamine (B128534) (TEA), and catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

Following the successful coupling to form the ethynyl-carbazole intermediate, the silyl protecting group (e.g., trimethylsilyl) can be removed under mild conditions, for example, using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne. This terminal alkyne is a versatile handle for further derivatization, including the introduction of a triphenylsilyl group through various methods.

Alternatively, direct coupling of a halogenated carbazole with a triphenylsilyl-substituted alkyne can be envisioned, though the use of a smaller, protected alkyne followed by deprotection and subsequent silylation is a common strategy. The conditions for Sonogashira couplings can be varied, with some protocols advocating for copper-free conditions to avoid the formation of alkyne homocoupling byproducts. These copper-free reactions often employ specific ligands and bases to facilitate the catalytic cycle.

The table below summarizes representative conditions for the Sonogashira coupling of carbazole derivatives.

| Carbazole Substrate | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 9-ethyl-3-iodo-9H-carbazole | 1,3,5-triethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | THF, Triethylamine | Not specified | |

| 3,6-dibromo-9-ethylcarbazole | Not specified | Not specified | Not specified | Not specified | |

| Aryl Halides (general) | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | DMSO, TMP | Up to 97% | |

| 3,5-disubstituted-4-iodoisoxazoles | Terminal Alkynes | Pd(acac)₂, PPh₃, CuI | Not specified | Up to 98% |

Mechanistic Aspects of Silylation Reactions on Carbazole Scaffolds

The introduction of a silyl group, such as triphenylsilyl, onto a carbazole scaffold can be achieved through various methods, with the underlying mechanism often dependent on the specific reagents and reaction conditions employed. While detailed mechanistic studies specifically for the silylation of 9-ethylcarbazole are not abundant in the reviewed literature, the mechanism can be inferred from established principles of C-H functionalization and electrophilic aromatic substitution on carbazole and related heterocycles.

One plausible pathway for the silylation of the carbazole ring is through a transition metal-catalyzed C-H activation/silylation. In such a process, a transition metal catalyst, for example, based on rhodium or palladium, would coordinate to the carbazole. The regioselectivity of the silylation is a critical aspect, and it is often governed by the electronic properties and steric environment of the carbazole ring. The C3 and C6 positions of the carbazole nucleus are generally more electron-rich and thus more susceptible to electrophilic attack. The presence of the N-ethyl group further activates the carbazole ring towards electrophilic substitution.

In a directed C-H functionalization approach, a directing group on the carbazole scaffold can chelate to the metal center, bringing it in close proximity to a specific C-H bond and thereby ensuring high regioselectivity. However, direct C-H silylation without a directing group is also possible. In such cases, the inherent reactivity of the carbazole ring dictates the position of silylation. Computational studies on carbazole derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) is often localized on the carbazole ring, with significant electron density at the C3 and C6 positions, making them favorable sites for electrophilic attack.

Another potential mechanism, particularly when using silyl halides in the presence of a Lewis acid, is electrophilic aromatic substitution. In this scenario, a highly electrophilic silyl species is generated, which then attacks the electron-rich carbazole ring. The preference for substitution at the C3 position can be attributed to the stabilization of the resulting sigma complex (Wheland intermediate) by the adjacent nitrogen atom and the fused benzene (B151609) ring.

The regioselectivity of functionalization on the carbazole core is a well-studied area, with many reactions showing a strong preference for the C3 and C6 positions due to electronic effects. The choice of the silylating agent, catalyst, and reaction conditions are all critical factors that can influence the mechanistic pathway and the final outcome of the silylation reaction on the carbazole scaffold.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 9-Ethyl-3-(triphenylsilyl)carbazole would be expected to show distinct signals corresponding to the protons of the ethyl group, the carbazole (B46965) core, and the phenyl groups of the triphenylsilyl moiety. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal the connectivity between neighboring protons. The chemical shifts (δ) would be indicative of the electronic environment of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, a ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would help in assigning the carbon atoms of the ethyl group, the carbazole ring system, and the phenyl rings attached to the silicon atom.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this would allow for the determination of its molecular weight, confirming the elemental composition.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to deduce the precise elemental formula of the compound. Predicted HRMS data for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio of 454.19856. uni.lu Other predicted adducts include [M+Na]⁺ with an m/z of 476.18050 and the radical cation [M]⁺ with an m/z of 453.19073. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 454.19856 |

| [M+Na]⁺ | 476.18050 |

| [M-H]⁻ | 452.18400 |

| [M+NH₄]⁺ | 471.22510 |

| [M+K]⁺ | 492.15444 |

| [M]⁺ | 453.19073 |

| [M]⁻ | 453.19183 |

This data is predicted and has not been experimentally verified in the available sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic groups, the C-N bond of the carbazole, and the Si-C bonds of the triphenylsilyl group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the compound's conjugated π-system.

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

DFT has become an indispensable tool for predicting the molecular and electronic properties of organic materials. For complex molecules like 9-Ethyl-3-(triphenylsilyl)carbazole, DFT calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are fundamental to understanding its behavior in electronic devices.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. For carbazole (B46965) derivatives, the planarity of the carbazole core and the orientation of the substituent groups are critical parameters. In related studies of triphenylsilyl-substituted carbazoles, such as 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi), DFT calculations have been employed to optimize the molecular geometry. ntu.edu.tw The introduction of the bulky triphenylsilyl group at the 3-position of the carbazole ring, along with the ethyl group at the 9-position, induces significant steric hindrance. This steric crowding influences the dihedral angles between the carbazole core and the phenyl rings of the triphenylsilyl moiety. The tetrahedral silicon atom acts as a spacer, effectively disrupting the π-conjugation between the carbazole core and the peripheral phenyl groups. ntu.edu.tw This localization of the π-system is a key factor in determining the electronic properties of the molecule.

A study on 9-ethyl-9H-carbazole-3-carbaldehyde revealed that the carbazole ring system is nearly planar, with the ethyl group being out of this plane. nih.gov Similar planarity of the carbazole unit is expected in this compound, with the triphenylsilyl group adopting a propeller-like conformation.

Time-dependent DFT (TD-DFT) is a computational method used to simulate spectroscopic data, such as UV-Vis absorption spectra. These simulations are crucial for validating the accuracy of the chosen computational model by comparing the calculated spectra with experimental measurements.

Simulated UV-Vis spectra for carbazole derivatives generally show characteristic absorption bands. For instance, studies on carbazole dimers have shown bands around 213 nm, 235 nm, and 268 nm. researchgate.net The band at 268 nm is attributed to the locally excited (LE) π-π* transition within the carbazole moiety. researchgate.net The introduction of substituents can cause a red-shift (a shift to longer wavelengths) in these absorption bands due to the extension of the π-conjugated system. researchgate.net In the case of this compound, the triphenylsilyl group is expected to have a minimal effect on the position of the main absorption bands of the carbazole core due to the insulating effect of the silicon atom, which disrupts conjugation. ntu.edu.tw However, intramolecular charge transfer (CT) from the electron-donating carbazole to the substituent can lead to changes in the intensity and position of absorption bands. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy levels and spatial distributions are critical in determining the electronic and optical properties of a molecule, including its ability to inject and transport charge carriers.

The HOMO level is associated with the electron-donating ability of a molecule. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system. In a study of related triphenylsilyl-substituted carbazoles, the HOMO levels were determined using cyclic voltammetry and corroborated by DFT calculations. For instance, 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) was found to have a HOMO energy level of approximately -5.8 eV. ntu.edu.tw The introduction of the triphenylsilyl group at the 3 and 6 positions of the carbazole core helps to stabilize the HOMO level, leading to enhanced electrochemical stability. ntu.edu.tw This is because the bulky groups block the electrochemically active sites of the carbazole. ntu.edu.tw Arylation at the 9-position of carbazole is also known to lower the HOMO energy level. nankai.edu.cn

The HOMO energy level is a crucial parameter for matching with the work function of the anode in an OLED for efficient hole injection.

The LUMO level is associated with the electron-accepting ability of a molecule. In many carbazole-based host materials, it is desirable to have a high LUMO level to ensure a large triplet energy. The non-conjugated substitution of triphenylsilyl groups onto the carbazole core effectively isolates the LUMO on the carbazole moiety, thus preserving its high energy level. ntu.edu.tw For CzSi, the LUMO level was determined to be around -2.0 eV. ntu.edu.tw This results in a large HOMO-LUMO gap, which is indicative of a high triplet energy.

The spatial distribution of the LUMO is also important. In donor-acceptor type molecules, the LUMO is often localized on the acceptor unit. researchgate.net In the case of this compound, where the triphenylsilyl group is not a strong acceptor, the LUMO is expected to be largely confined to the carbazole framework.

The energy levels of the HOMO and LUMO are directly related to the charge injection and transport properties of a material. A well-matched HOMO level with the anode's work function facilitates hole injection, while a suitable LUMO level relative to the cathode's work function aids electron injection.

The nature of the frontier orbitals also influences charge transport. In CzSi, which is a close analog, the carrier-transport properties were found to be tunable based on the substitution pattern. ntu.edu.tw The presence of the triphenylsilyl groups can influence the intermolecular interactions and the packing of the molecules in the solid state, which in turn affects the efficiency of charge hopping between adjacent molecules. While CzSi exhibited ambipolar charge transport, the introduction of triphenylsilyl groups generally favors hole transport in carbazole-based materials. ntu.edu.tw The enhanced electrochemical stability imparted by the silyl (B83357) groups is also a significant factor for the longevity and performance of OLEDs, as it prevents the degradation of the material during device operation. ntu.edu.tw

Photophysical Phenomena and Mechanisms

Exciton (B1674681) Dynamics and Triplet Exciton Confinement Strategies

Without primary data for absorption maxima, emission wavelengths, and quantum efficiency, a quantitative analysis of the compound's photophysical behavior is not possible. Discussions on intramolecular charge transfer and exciton dynamics would remain purely speculative without experimental evidence such as solvatochromic studies or transient absorption spectroscopy.

Mechanisms of Enhanced Photostability in Silyl-Substituted Systems

The incorporation of the triphenylsilyl [-Si(C₆H₅)₃] moiety onto the carbazole (B46965) framework is a key strategy for improving the photostability and morphological durability of the resulting material. The primary mechanism behind this enhancement is the considerable steric hindrance exerted by the bulky triphenylsilyl group.

Research on carbazole-based materials with triphenylsilyl substitutions has demonstrated their high triplet energies and superior electrochemical stability. The tetrahedral silicon atom acts as an effective spacer, which serves to block the extension of π-conjugation from the carbazole core to the peripheral phenyl groups of the silyl (B83357) substituent. This isolation of the carbazole chromophore is crucial for maintaining its intrinsic high triplet energy.

Non-Radiative Decay Pathways and Their Control

In any photoluminescent system, the emissive radiative decay pathway is in competition with non-radiative decay pathways, which dissipate the excitation energy as heat. The control of these non-radiative processes is essential for achieving high luminescence efficiency. In silyl-substituted carbazoles like 9-Ethyl-3-(triphenylsilyl)carbazole, the primary method of controlling non-radiative decay is through the steric influence of the silyl group.

The principal non-radiative decay pathways in carbazole systems include internal conversion (IC) and intersystem crossing (ISC), as well as quenching due to aggregation.

Internal Conversion (IC): This process involves the radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The rate of internal conversion is often influenced by molecular rigidity. The bulky and rigid triphenylsilyl group can restrict vibrational and rotational modes within the molecule, which can help to suppress IC and favor radiative decay (fluorescence).

Aggregation-Caused Quenching (ACQ): When molecules are in close proximity, as in the solid state or in concentrated solutions, they can form aggregates. These aggregates often have new, non-emissive decay channels that quench the luminescence. The voluminous triphenylsilyl group acts as a significant steric barrier, preventing the close approach of carbazole cores and thereby inhibiting the formation of emissive quenching aggregates. This steric hindrance is a key factor in maintaining high emission efficiency in the solid state.

By physically isolating the carbazole chromophores, the triphenylsilyl substituent effectively minimizes concentration quenching and excimer formation, which are common non-radiative decay pathways in planar aromatic systems. This control over intermolecular interactions is a crucial aspect of the molecular design for highly efficient and stable carbazole-based materials.

Charge Transport Properties and Engineering

Hole Transporting Capabilities of Carbazole (B46965) Moieties

The carbazole unit is a fundamental building block in materials designed for organic electronics due to its excellent hole-transporting capabilities. nih.govmdpi.com Carbazole is an electron-rich aromatic heterocyclic compound, a property that facilitates the stable transport of positive charge carriers (holes). researchgate.net Its rigid planar structure and the nitrogen atom's lone pair of electrons contribute to a high highest occupied molecular orbital (HOMO) energy level, which eases hole injection from adjacent layers in a device. semanticscholar.orgresearchgate.net

Carbazole derivatives are widely recognized for their high charge carrier mobility, good thermal and photochemical stability, and the ease with which they can be chemically modified to fine-tune their electronic properties. researchgate.netresearchgate.net The introduction of substituents at various positions on the carbazole ring can alter its electronic and physical characteristics without compromising its intrinsic hole-transporting nature. researchgate.net For instance, N-alkylation, such as with an ethyl group in 9-Ethyl-3-(triphenylsilyl)carbazole, is a common strategy to improve solubility and processing characteristics. The inherent properties of the carbazole scaffold make it a reliable choice for the hole-transporting component in bipolar materials. mdpi.comsemanticscholar.orgosti.gov

Key Characteristics of Carbazole Moieties for Hole Transport:

| Property | Description |

|---|---|

| Electron-Rich Nature | The nitrogen heteroatom provides electron density, stabilizing positive charges (holes). mdpi.comresearchgate.net |

| High HOMO Level | Facilitates efficient injection of holes from the anode or hole-injection layer. semanticscholar.org |

| High Charge Mobility | Allows for rapid transport of holes through the material. researchgate.net |

| Chemical Stability | Offers good thermal and morphological stability, contributing to device longevity. researchgate.net |

| Tunability | The carbazole structure can be easily modified to optimize performance. researchgate.net |

Electron Transporting Properties and Exciplex Formation in Devices

A key phenomenon observed in devices featuring distinct electron-donating (like carbazole) and electron-accepting materials is the formation of an exciplex at the interface between the two layers. scienceopen.com An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. This can influence the device's emission color and efficiency. In the context of a device containing this compound as a hole-transporting or host material, an exciplex could form at its interface with an electron-transporting layer. The formation and characteristics of such an exciplex would depend on the relative energy levels of the partner material. scienceopen.com While the carbazole itself is a poor electron transporter, the bulky triphenylsilyl group can influence intermolecular packing, potentially creating pathways or altering the energy landscape to facilitate some electron mobility, although this is not its primary function. researchgate.net

Influence of the Triphenylsilyl Group on Charge Mobility and Injection Efficiency

The introduction of a triphenylsilyl (-SiPh₃) group onto the carbazole core has a profound impact on the material's properties, extending beyond simple electronic effects to include significant steric and morphological influences. acs.orgntu.edu.tw

Steric Hindrance and Morphological Stability : The bulky, three-dimensional structure of the triphenylsilyl group disrupts the tendency of planar carbazole units to stack and crystallize. ntu.edu.tw This promotes the formation of stable amorphous films, which is crucial for the longevity and uniform performance of OLEDs. Materials substituted with triphenylsilyl groups exhibit high glass transition temperatures (Tg), indicating enhanced morphological stability. acs.orgntu.edu.twnih.gov

Electronic Decoupling : The silicon atom in the triphenylsilyl group acts as a spacer, effectively isolating the π-conjugation of the carbazole core from the phenyl rings of the substituent. ntu.edu.tw This electronic decoupling is critical for maintaining the high triplet energy of the carbazole host, a necessary property for hosting blue phosphorescent emitters without energy loss. researchgate.netntu.edu.tw

Tunable Carrier Transport : The -SiPh₃ group influences the charge transport properties. While the carbazole unit manages hole transport, the silyl (B83357) group can modulate electron affinity and injection. By blocking the electrochemically active C3 and C6 sites of the carbazole, the triphenylsilyl group enhances the electrochemical stability of the material, which is vital when it is transporting positive charge carriers. ntu.edu.tw This modification helps in creating a more balanced charge transport environment within the device. acs.orgnih.gov

Injection Efficiency : The modification of the carbazole's electronic structure by the silyl group can alter the energy levels (HOMO/LUMO), thereby affecting the energy barriers for charge injection from adjacent layers. Proper alignment of these energy levels is key to achieving high injection efficiency for both holes and electrons. mdpi.comnih.govmdpi.com

Bipolar Charge Transport Characteristics and Their Design

A bipolar material is one that can transport both holes and electrons effectively. rsc.org Designing such materials is a key strategy for achieving balanced charge flux within the emissive layer of an OLED, leading to higher recombination efficiency. researchgate.net this compound is an example of a molecule designed with bipolar characteristics in mind.

The design principle involves covalently linking a hole-transporting moiety (carbazole) with a group that can facilitate or at least not impede electron transport (influenced by the triphenylsilyl group). The carbazole provides a clear pathway for holes. The triphenylsilyl group, while not a strong electron transporter itself, modifies the electronic properties and creates a material that can support bipolar charge transport. acs.orgnih.gov This balanced transport prevents the accumulation of one type of charge carrier in the emissive layer, which can lead to efficiency roll-off at high brightness and device degradation. charlotte.educonsensus.app The spatial separation of the HOMO (located on the carbazole) and LUMO (influenced by both moieties) is a common feature in bipolar host materials. rsc.org

Comparison of Charge Transport Properties in Related Materials:

| Compound Type | Primary Hole Mobility (μh) | Primary Electron Mobility (μe) | Key Feature |

|---|---|---|---|

| Carbazole-only derivatives | High (e.g., ~10⁻³ cm²/Vs) | Low | Predominantly unipolar (hole transport) researchgate.net |

| Triphenylsilyl-Carbazole | Moderate-High | Moderate | Bipolar characteristics, high triplet energy acs.orgnih.gov |

Note: Specific mobility values are highly dependent on the measurement technique and device structure. The table provides a general comparison.

Strategies for Carrier Balance Optimization in Multilayer Organic Devices

Achieving a perfect balance of holes and electrons within the recombination zone is paramount for maximizing the efficiency of multilayer OLEDs. arxiv.org An imbalance leads to excess carriers passing through the emissive layer without recombining, resulting in wasted current and reduced efficiency. Several strategies involving material design and device architecture are employed to optimize this balance.

Use of Bipolar Host Materials : Employing a host material like this compound, which possesses intrinsic bipolar transport properties, is a primary strategy. consensus.app A bipolar host ensures that both electrons and holes can reach the phosphorescent guest molecules efficiently, leading to high recombination rates. acs.org

Heterostructure Engineering : A multilayer device architecture allows for the precise control of charge injection and transport. This involves using dedicated hole-injection (HIL), hole-transport (HTL), electron-blocking (EBL), electron-transport (ETL), and electron-injection (EIL) layers. The energy levels of each layer are carefully chosen to create a cascade that facilitates the smooth injection of carriers while confining them within the emissive layer.

Mobility Tuning : The charge mobility of the transport layers can be tuned to balance the carrier flux. For example, if the hole mobility in the HTL is much higher than the electron mobility in the ETL, the thickness of the HTL can be increased, or a material with slightly lower mobility can be chosen to slow down the holes and allow electrons to "catch up". semanticscholar.org The tunable carrier-transport properties of triphenylsilyl-substituted carbazoles make them valuable in this context. acs.orgnih.gov

Interfacial Layers : Introducing thin interfacial layers can significantly improve charge injection and balance. For instance, an n-doping layer between the ETL and the cathode can drastically improve electron injection, balancing the typically efficient hole injection. rsc.org

By incorporating materials like this compound into a well-designed multilayer structure, it is possible to confine the charge recombination zone precisely and achieve a near-perfect balance of charge carriers, unlocking the full potential for high-efficiency and stable organic electronic devices.

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| OLED | Organic Light-Emitting Diode |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| -SiPh₃ | Triphenylsilyl group |

| Tg | Glass Transition Temperature |

| HIL | Hole-Injection Layer |

| HTL | Hole-Transport Layer |

| EBL | Electron-Blocking Layer |

| ETL | Electron-Transport Layer |

| EIL | Electron-Injection Layer |

Applications in Organic Electronic Devices and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

9-Ethyl-3-(triphenylsilyl)carbazole and its derivatives have demonstrated significant potential in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). Their utility spans various components of the OLED architecture, contributing to improved efficiency, stability, and color purity.

Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), host materials play a critical role in dispersing phosphorescent emitters to prevent concentration quenching and facilitate efficient energy transfer. Carbazole (B46965) derivatives are widely studied as host materials due to their high triplet energy levels and good hole-transporting properties. mdpi.comnih.gov The introduction of bulky triphenylsilyl groups onto the carbazole core, as seen in this compound, helps to maintain a high triplet energy by preventing intermolecular interactions that could lower it. nih.govntu.edu.tw

For efficient blue PhOLEDs, it is crucial that the host material possesses a triplet energy higher than that of the blue phosphorescent dopant to ensure effective energy transfer from the host to the guest emitter. nih.govnih.gov Carbazole-based materials with triphenylsilyl substitutions have been shown to exhibit high triplet energies, typically in the range of 2.97–3.02 eV. nih.govntu.edu.twresearchgate.net This high triplet energy is essential for confining the triplet excitons on the phosphorescent guest molecules, leading to efficient light emission. mdpi.com The tetrahedral silicon atom in the triphenylsilyl group acts as a spacer, effectively blocking the π-conjugation from extending to the peripheral groups, thus preserving the high triplet energy of the carbazole core. ntu.edu.tw

Research has shown that carbazole-based hosts with these properties can lead to blue PhOLEDs with high external quantum efficiencies. For instance, devices using such hosts have achieved maximum external quantum efficiencies of up to 22.0% with good color coordinates. researchgate.net Similarly, solution-processed blue PhOLEDs using novel carbazole-based hosts have demonstrated maximum external quantum efficiencies of 14.0%. rsc.org

Exciplex-forming host systems, created by mixing a hole-transporting type host and an electron-transporting type host, have emerged as a strategy to improve the efficiency and lifetime of PhOLEDs. researchgate.net These systems can exhibit high triplet energies and facilitate balanced charge transport. rsc.org Carbazole derivatives are often employed as the hole-transporting component in these mixed host systems. researchgate.netrsc.org The formation of an exciplex between the donor (hole-transporting) and acceptor (electron-transporting) materials can lead to efficient energy transfer to the phosphorescent dopant. researchgate.net

Studies have demonstrated that exciplex hosts can achieve high external quantum efficiencies, with one study reporting a value of 18.8% in blue PhOLEDs. rsc.org Furthermore, these systems can significantly extend the operational lifetime of the devices. researchgate.netrsc.org

Host materials like 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi), a related compound, have been shown to create a broader distribution of triplet excitons within the device. nih.govntu.edu.tw This broadening reduces the concentration of triplets and, consequently, minimizes triplet-triplet annihilation, leading to a greater resistance to efficiency roll-off at higher brightness. nih.govntu.edu.tw Devices employing such hosts have demonstrated not only high peak efficiencies but also sustained high efficiencies at practical brightness levels. rsc.org For instance, a device using a tBu-Ir-PI emitter in a suitable host maintained a current efficiency of 39.2 cd A⁻¹ and a power efficiency of 22.3 lm W⁻¹ at a brightness of 1000 cd m⁻². rsc.org Another study reported a device with a reduced efficiency roll-off, retaining an external quantum efficiency of 20% at 1000 cd/m² and over 17% at 5000 cd/m². osti.gov

Table 1: Performance of PhOLEDs with Carbazole-Based Host Materials

| Host Material Type | Emitter | Max. External Quantum Efficiency (EQE) | Efficiency at 1000 cd/m² | Reference |

|---|---|---|---|---|

| Carbazole-based | FIrpic | 14.0% | - | rsc.org |

| Tetraphenylsilane (B94826) core with carbazole | Blue Phosphor | 22.0% | - | researchgate.net |

| Exciplex Host | Blue Phosphor | 18.8% | - | rsc.org |

| Alkyl group modified Iridium(III) complex | tBu-Ir-PI | - | 39.2 cd A⁻¹ | rsc.org |

| Pt2O2-p2m in mCBP | - | 21.5% | 20% EQE | osti.gov |

Emissive Layer Components

Beyond their role as hosts, carbazole derivatives can also function as emissive materials themselves in fluorescent OLEDs. ub.edu The rigid and planar structure of the carbazole moiety, combined with suitable substitutions, can lead to materials with high photoluminescence quantum yields. While this compound is primarily recognized as a host, its fundamental carbazole structure is a key building block for fluorescent emitters. ub.edu For instance, multi-resonance hosts containing an indolo[3,2,1-jk]carbazole (B1256015) (ICz) motif have been developed that exhibit high rigidity and thermal stability, acting as both host and contributing to the emissive properties. nih.gov

Electron Transporting Layers and Hole Blocking Layers

The electronic properties of this compound and related compounds also make them suitable for use in charge-transporting and blocking layers. The carbazole unit is known for its hole-transporting capabilities. mdpi.com However, by introducing electron-withdrawing groups like the triphenylsilyl moiety, the electron-transporting properties can be enhanced. nih.gov

Materials with high triplet energy are also essential for hole-blocking layers (HBLs) and electron-transporting layers (ETLs) in PhOLEDs to prevent excitons from quenching at the interface with the hole-transporting layer. nih.gov The high triplet energy of silyl-substituted carbazoles makes them effective in this regard. nih.govresearchgate.net For instance, a tetraphenylsilane core with a carbazole group has been used as a bipolar host material, indicating its ability to transport both holes and electrons. researchgate.net In some device architectures, a layer of a material like diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1) is used as a hole/exciton (B1674681) blocking layer, while a compound like 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) serves as the electron transporting layer, illustrating the importance of specialized materials for these functions in conjunction with carbazole-based hosts. mdpi.com

Multifunctional Materials for Advanced OLED Architectures

The utility of carbazole derivatives extends beyond their role as emitters. Their versatile electronic properties allow them to function as multifunctional materials within complex OLED architectures, simplifying device fabrication and potentially reducing costs. researchgate.net Materials based on a single structural motif that can act as a fluorescent emitter, a host for other emitters, or a component of an exciplex-forming system are highly desirable. researchgate.net

Carbazole-based compounds have been successfully employed as host materials for phosphorescent emitters in green and red PHOLEDs, and for quantum dots in QLEDs. researchgate.netmdpi.com Their high triplet energy levels and balanced charge transport characteristics are key to these applications. mdpi.comresearchgate.net For instance, a multifunctional carbazole derivative has been utilized as a fluorescent emitter in a device with a 4.2% EQE, as an acceptor in an exciplex-based OLED with a higher efficiency of 5.3% and a brightness of nearly 25,000 cd/m², and as a host for CdSeS/ZnS quantum dots, demonstrating excellent energy transfer. researchgate.net This multifunctionality highlights the adaptability of the carbazole framework in various OLED technologies.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are extensively investigated for their applications in solar energy conversion technologies, including organic photovoltaics and dye-sensitized solar cells. Their electron-rich nature, good hole-transport capabilities, and excellent stability make them prime candidates for various roles within these devices. nih.gov

Photosensitizers in DSSCs

In DSSCs, carbazole-based molecules are used as photosensitizers, which are responsible for absorbing sunlight and injecting electrons into a semiconductor layer. nih.gov The tunable electronic properties of carbazoles allow for the design of various donor-acceptor (D-A) and donor-π-acceptor (D-π-A) structures to optimize light absorption and charge transfer processes. nih.gov The carbazole unit typically acts as the electron donor in these sensitizers. nih.gov The efficiency of these solar cells is highly dependent on the molecular structure of the dye, which influences factors like light absorption, electron injection, and prevention of charge recombination. nih.gov

Hole Selective Layers (HSL) in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells (PSCs), hole selective layers (HSLs), also known as hole-transporting materials (HTMs), are crucial for extracting and transporting positive charges from the perovskite absorber layer to the electrode. ktu.edunih.gov Carbazole-based compounds are prominent candidates for HTMs due to their high hole mobility, suitable energy levels, and good film-forming properties. ktu.edunih.gov The design of novel carbazole-based HTMs is a key strategy for improving the power conversion efficiency (PCE) and long-term stability of PSCs. ktu.edunih.gov Research has shown that PSCs utilizing carbazole-based HTMs can achieve high PCEs, sometimes surpassing the performance of the current state-of-the-art HTM, spiro-OMeTAD. nih.gov

Photonic Device Applications

The unique photophysical properties of carbazole derivatives also lend themselves to applications in photonic devices, such as lasers.

Applications in Laser Development

While specific research on the direct application of this compound in laser development is not extensively detailed in the provided context, the fundamental properties of related carbazole-based fluorophores are relevant. The development of new fluorophores with deep-blue emission is crucial for various photonic applications. ub.edu The ability to synthesize carbazole derivatives that exhibit strong luminescence in the solid state makes them interesting candidates for solid-state lasers. ub.edu The emission properties of these materials can be tuned by modifying the molecular structure, for instance, by adjusting the length of N-alkyl chains, which influences their intermolecular arrangement and solid-state emission color. ub.edu

Integration in Advanced Sensor Technologies

No specific research data was found detailing the integration of this compound in advanced sensor technologies. While other carbazole derivatives have been explored as fluorescent probes, for instance, for metal ion detection, no such application has been documented for this particular compound. researchgate.net

Electrochromic Device Integration

The literature on electrochromic devices frequently features carbazole-based polymers and copolymers due to their favorable electroactive properties. nih.govmdpi.com These materials can undergo reversible color changes upon electrochemical stimulation. However, the search did not yield any studies on the integration or electrochromic properties of the small molecule this compound in such devices. Research in this area tends to focus on polymeric systems derived from monomers like 3,6-di(2-thienyl)carbazole or tris(4-carbazoyl-9-ylphenyl)amine. mdpi.comresearchgate.net

Organic Thin-Film Transistors (OTFTs)

Carbazole derivatives are recognized for their potential use as p-type semiconductors in OTFTs. ub.edu Studies have investigated various functionalized carbazoles to optimize charge carrier mobility and device performance. However, no performance data or research concerning the specific use of this compound as the active semiconductor layer in OTFTs was identified. The existing research focuses on other derivatives, such as those containing phenylethynyl or tricyanovinyl groups. rsc.orgub.eduub.edu

Polymerization and Polymeric Architectures

Electrochemical Polymerization of Carbazole (B46965) Derivatives

Electrochemical polymerization is a versatile method for synthesizing conducting polymers directly onto an electrode surface, offering control over film thickness and morphology. For carbazole derivatives, this process typically involves the oxidative coupling of monomer units. The polymerization of N-substituted carbazoles, such as 9-Ethyl-3-(triphenylsilyl)carbazole, proceeds through the formation of radical cations upon oxidation. These radical cations then couple, primarily at the 3- and 6-positions of the carbazole ring, to form dimers, oligomers, and ultimately a polymer film. nih.gov

The general mechanism for the electrochemical polymerization of a 9-alkylcarbazole is as follows:

Oxidation: The carbazole monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dicationic dimer.

Deprotonation: The dimer expels two protons to form a neutral dimer.

Chain Growth: The dimer can be re-oxidized and couple with other radical cations or oligomers, leading to polymer chain growth.

In the case of this compound, the presence of the bulky triphenylsilyl group at the 3-position would sterically hinder coupling at that site. Therefore, polymerization would be expected to proceed primarily through coupling at the 6-position and potentially the 2- and 7-positions, leading to a polymer with a different linkage pattern compared to unsubstituted 9-ethylcarbazole (B1664220). The oxidation potential required for polymerization is also influenced by the substituents. The electron-donating nature of the ethyl group can lower the oxidation potential, while the electronic effect of the triphenylsilyl group would also play a role.

A study on the electrochemical copolymerization of 3-hexylthiophene (B156222) with carbazole showed that instead of a linear copolymer, polycarbazole N-substituted with 3-hexylthiophene was formed, indicating the complexity of electrochemical polymerization with mixed monomers. nih.gov While not a direct analogue, this highlights that the reaction pathways can be intricate.

Photoinduced Polymerization Techniques for Carbazole-Functionalized Monomers

Photoinduced polymerization offers a spatially and temporally controlled method for creating polymeric structures. This technique often involves the use of a photoinitiator that, upon absorption of light, generates reactive species (radicals or cations) that initiate polymerization. Carbazole derivatives themselves can be photosensitive and participate in photopolymerization reactions.

A photochemical approach for synthesizing hollow spherical conjugated polymers from 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) has been described. rsc.orgresearchgate.net This process, occurring in the presence of an iodonium (B1229267) salt, proceeds via a step-growth mechanism involving electron transfer between the carbazole monomer and the iodonium ion within a photochemically formed exciplex, followed by proton release and radical coupling. rsc.orgresearchgate.net This method could potentially be adapted for this compound. The triphenylsilyl group might influence the photophysical properties of the monomer, such as its absorption spectrum and the stability of the excited state, which would, in turn, affect the efficiency of the photoinduced polymerization process.

Furthermore, thioxanthone derivatives have been explored as photoinitiators for the polymerization of various monomers, including those with carbazole moieties. mdpi.com These systems can operate under visible light and can be effective for both free-radical and cationic polymerization.

Fabrication and Properties of Carbazole-Based Conducting Polymers and Networks

Conducting polymers based on carbazole are known for their good hole-transporting properties, high thermal stability, and tunable electronic structure. mdpi.com The properties of poly(this compound) can be inferred from related carbazole polymers. The ethyl group at the N-position generally improves the solubility of the polymer in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating or inkjet printing. sigmaaldrich.com

The bulky triphenylsilyl substituent at the 3-position is expected to have a significant impact on the polymer's properties. It would likely disrupt the planarity of the polymer backbone, which could reduce intermolecular interactions and prevent strong π-π stacking. This can lead to:

Increased Solubility: Further enhancing the processability of the polymer.

Amorphous Morphology: Preventing crystallization and leading to the formation of smooth, uniform films.

Higher Glass Transition Temperature (Tg): Contributing to the morphological stability of the polymer films at elevated temperatures.

The electronic properties are also affected. The silicon atom in the triphenylsilyl group can participate in σ*-π conjugation, potentially influencing the HOMO and LUMO energy levels of the polymer. This can affect the polymer's color, absorption and emission spectra, and its charge-carrier mobility. A study of poly(9H-carbazole) showed it to be an organic semiconductor with ambipolar charge carrier properties. nih.gov

Table 1: Expected Properties of Poly(this compound) based on Analogous Systems

| Property | Expected Characteristic | Rationale |

| Solubility | High in common organic solvents | Presence of N-ethyl group and bulky triphenylsilyl group. |

| Morphology | Amorphous | Steric hindrance from the triphenylsilyl group preventing crystallization. |

| Thermal Stability | High | Intrinsic stability of the carbazole ring system. |

| Conductivity | Electrically conducting upon doping | Conjugated π-system of the polycarbazole backbone. |

| Optical Properties | Tunable absorption and emission | Influence of the triphenylsilyl group on the electronic structure. |

Role of Carbazole Polymers in Organic Electronics and Energy Storage Applications

Carbazole-based polymers are widely used in a variety of organic electronic devices due to their favorable electronic and physical properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Carbazole polymers are excellent hole-transporting materials and are often used as the hole-transport layer (HTL) in OLEDs. They can also serve as host materials for phosphorescent emitters, particularly for blue-emitting devices, due to their high triplet energy. The bulky triphenylsilyl group in poly(this compound) would be beneficial in this context, as it can help to spatially separate the emitter molecules, reducing concentration quenching and improving device efficiency.

Solar Cells: In organic photovoltaics (OPVs), carbazole-based polymers can function as the electron-donor material in the active layer, often in combination with a fullerene derivative or other electron-acceptor material. The tunable HOMO level of poly(this compound) would be critical for achieving efficient charge separation at the donor-acceptor interface.

Energy Storage: Conducting polymers, including those based on carbazole, are promising materials for supercapacitors and batteries. Their ability to undergo reversible redox reactions allows for the storage of charge. For instance, carbazole polymers with increased oxidation potentials are being investigated for use in high-voltage Li-ion batteries. mdpi.com The specific properties of poly(this compound) would determine its suitability for such applications.

Table 2: Potential Applications of Poly(this compound)

| Application | Role of the Polymer | Key Properties |

| OLEDs | Hole-Transport Layer, Host for Emitters | Good hole mobility, high triplet energy, amorphous morphology. |

| Organic Solar Cells | Electron Donor | Tunable HOMO/LUMO levels, good film-forming properties. |

| Supercapacitors | Electrode Material | Reversible redox behavior, high surface area. |

| Batteries | Cathode Material Component | High and stable oxidation potential. |

Supramolecular Chemistry and Controlled Assembly

Carbazole (B46965) Derivatives as Building Blocks for Supramolecular Structures

Carbazole and its derivatives are prominent building blocks in the construction of supramolecular structures due to a combination of inherent chemical and physical properties. nih.govunivaq.it The carbazole framework provides an ideal functional scaffold owing to its planarity, fluorescence, and chemical versatility. nih.govunivaq.it These characteristics make carbazoles highly suitable for creating synthetic receptors and other complex molecular architectures. carloneresearch.eu

The key features of carbazoles that make them effective in supramolecular chemistry include:

Structural Rigidity and Planarity : The fused ring system of carbazole provides a rigid, planar platform, which is a desirable feature for predictable self-assembly.

Photophysical Properties : Carbazole derivatives are often chromophoric and fluorescent, allowing for the development of optical sensors where guest binding can be monitored through changes in fluorescence, such as quenching or enhancement. nih.govunivaq.it

Hydrogen Bonding Capability : The secondary amine (-NH) in the carbazole ring is a potent hydrogen bond donor, a crucial feature for directing molecular assembly. nih.gov In fact, it is considered one of the most potent hydrogen bond donors among common NH-based heterocycles. nih.gov However, it lacks hydrogen bond accepting moieties, which can prevent the kind of self-association that might otherwise hinder its binding capabilities. univaq.it

Versatility for Derivatization : The carbazole scaffold can be easily functionalized at multiple positions, notably the N-9 position and positions 3, 6, 1, and 8 on the aromatic rings. nih.govunivaq.it This allows for the introduction of various functional groups to tune the molecule's electronic properties, solubility, and steric profile, thereby controlling the noncovalent interactions that guide assembly. nih.gov For instance, in 9-Ethyl-3-(triphenylsilyl)carbazole, the ethyl group at the N-9 position and the bulky triphenylsilyl group at the 3-position are expected to dominate its assembly behavior.

Carbazole-based building blocks have been incorporated into a wide array of supramolecular systems, from simple host-guest complexes to complex, self-assembled monolayers (SAMs) used in optoelectronic devices. nih.govmdpi.com The ability to systematically modify the carbazole core allows for the fine-tuning of its binding affinity and selectivity for various guest molecules. nih.govcarloneresearch.eu

Design Principles for Self-Assembled Molecular Architectures

The design of self-assembling molecular architectures relies on encoding recognition information into the structure of the individual molecules. For carbazole-based systems, including this compound, the assembly process is governed by a delicate balance of intermolecular forces, which can be controlled through strategic molecular design.

The fundamental components of a self-assembling molecule can be broken down into three key parts: an anchoring group, a linker or spacer, and a terminal group. oup.com

Anchoring Group : This part of the molecule is responsible for binding to a substrate, initiating the self-assembly process in a specific location. In the context of carbazole derivatives used for self-assembled monolayers (SAMs), phosphonic acid groups are often used for this purpose to bind to surfaces like indium tin oxide (ITO). mdpi.com

Linker/Spacer : This component connects the anchor to the terminal group. The carbazole core itself often serves as a key part of the linker. It provides the necessary structural rigidity and electronic properties. mdpi.com The use of conjugated structures like carbazole enhances conductivity and can promote self-assembly through π-π interactions. oup.com

The table below outlines the key structural features of this compound and their implications for the design of self-assembled architectures.

| Structural Component | Feature | Implication for Self-Assembly |

| Carbazole Core | Rigid, planar, π-conjugated system | Promotes π-π stacking interactions; provides a stable structural backbone. |

| N-9 Ethyl Group | Alkyl substituent | Blocks N-H hydrogen bonding; introduces flexibility and influences solubility. |

| C-3 Triphenylsilyl Group | Bulky, non-planar substituent | Creates significant steric hindrance, preventing close packing; introduces potential for C-H···π interactions with its phenyl rings; influences overall molecular shape and solubility. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The solid-state structure of a molecular crystal is the result of a complex interplay of attractive and repulsive intermolecular forces that direct the self-assembly of individual molecules into a periodic lattice. For carbazole derivatives, the crystal packing is often determined by a combination of hydrogen bonds, π-π stacking, and weaker van der Waals forces. researchgate.netmdpi.com

In the specific case of This compound , the absence of the N-H group precludes the formation of the strong N-H···N or N-H···π hydrogen bonds that are often pivotal in the crystal engineering of other carbazoles. nih.gov Consequently, the dominant interactions governing its crystal packing are expected to be:

π-π Stacking : The planar, aromatic carbazole cores have a strong tendency to stack on top of one another. This interaction is driven by the attraction between the electron-rich π-systems. The distance between stacked planes is typically around 3.4 Å. mdpi.com In substituted carbazoles, the stacking can occur in various arrangements, such as head-to-tail columns, to minimize electrostatic repulsion. mdpi.com The bulky triphenylsilyl group in this compound would likely lead to a slipped-stack or herringbone arrangement rather than a direct co-facial stack, in order to accommodate the steric bulk.

C-H···π Interactions : These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (like the carbazole ring or the phenyl rings of the triphenylsilyl group) acts as the acceptor. These interactions are highly directional and play a significant role in stabilizing the crystal structures of many aromatic compounds.

The table below summarizes the likely intermolecular interactions in the crystal packing of this compound based on its structure and data from related compounds.

| Interaction Type | Donor | Acceptor | Expected Importance |

| π-π Stacking | Carbazole π-system | Carbazole π-system | High |

| C-H···π | C-H bonds (Ethyl, Phenyl, Carbazole) | Carbazole π-system, Phenyl π-systems | Moderate to High |

| Van der Waals | Entire Molecule | Entire Molecule | High |

| Hydrogen Bonding | None | None | Not Present |

This analysis highlights how the strategic substitution on the carbazole scaffold fundamentally alters the hierarchy of intermolecular forces, thereby providing a powerful tool for controlling molecular assembly in the solid state.

Structure Property Relationships and Molecular Engineering Principles

Impact of Substitution Position and Chemical Nature on Electronic and Optical Properties

The electronic and optical characteristics of carbazole (B46965) derivatives are profoundly influenced by the position and chemical nature of substituent groups. The carbazole core is an electron-rich system, making it an excellent hole-transporting material. rsc.orgrsc.org Its properties, however, can be significantly altered through strategic chemical modifications.

The substitution position on the carbazole ring dictates the extent of electronic communication between the substituent and the carbazole core. For instance, substitutions at the 3,6-positions versus the 2,7-positions of the carbazole can lead to different electronic and optical properties. mdpi.comrsc.org This is due to the different degrees of electron delocalization and conjugation within the molecule. rsc.org The introduction of different functional groups, such as electron-donating or electron-withdrawing moieties, further allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org

The following table summarizes the impact of different substituents on the properties of carbazole derivatives based on various research findings.

| Compound | Substituent(s) | Observed Properties | Reference |

| CzSi | 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl) | High triplet energy (2.97 eV), high glass transition temperature (131 °C) | nih.gov |

| CzC | 9-(4-tert-butylphenyl)-3,6-ditrityl | High triplet energy (3.02 eV), high glass transition temperature (163 °C) | nih.gov |

| CzCSi | 9-(4-tert-butylphenyl)-3-(triphenylsilyl)-6-trityl | High triplet energy (2.99 eV), high glass transition temperature (145 °C) | nih.gov |

| o-CbzBiz | Carbazole and benzimidazole (B57391) (ortho-linked) | Twisted structure, high triplet energy | acs.orgnih.gov |

| m-CbzBiz | Carbazole and benzimidazole (meta-linked) | Twisted structure, high triplet energy | acs.orgnih.gov |

| p-CbzBiz | Carbazole and benzimidazole (para-linked) | Twisted structure, high triplet energy | acs.orgnih.gov |

Role of Steric Hindrance from Triphenylsilyl Groups in Suppressing Aggregation and Concentration Quenching

A significant challenge in the design of organic electronic materials is the prevention of aggregation-induced quenching, where the close packing of molecules in the solid state leads to a decrease in luminescence efficiency. nih.govox.ac.uk The bulky triphenylsilyl groups in 9-Ethyl-3-(triphenylsilyl)carbazole provide substantial steric hindrance, which effectively suppresses these detrimental intermolecular interactions. nih.govntu.edu.tw

This steric hindrance prevents the planar carbazole units from stacking too closely (π-π stacking), a primary cause of aggregation-caused quenching (ACQ). researchgate.net By keeping the chromophores separated, the excited state energy is less likely to be lost through non-radiative decay pathways, thus preserving the material's high photoluminescence quantum yield even in the solid state. nih.govresearchgate.net This is a critical factor for the performance of organic light-emitting diodes (OLEDs), where the emissive layer is a thin solid film. rsc.orgresearchgate.net The introduction of bulky groups like triphenylsilyl has been shown to be an effective strategy to enhance the morphological stability and device performance of carbazole-based materials. nih.govntu.edu.tw

Engineering Molecular Flexibility via Strategic Introduction of Rotatable Bonds

Molecular flexibility, engineered through the introduction of rotatable bonds, is a key design principle for achieving desired morphologies and electronic properties in organic semiconductors. In this compound, the single bond connecting the triphenylsilyl group to the carbazole core allows for rotational freedom. nih.gov

This flexibility can influence the final solid-state packing of the molecules, which in turn affects charge transport and light emission characteristics. The dihedral angle between the carbazole and the triphenylsilyl moiety can adapt to minimize steric strain and optimize intermolecular interactions. Furthermore, the ethyl group at the 9-position of the carbazole also introduces a degree of conformational flexibility. This strategic introduction of rotatable bonds can lead to the formation of stable amorphous glasses with high glass transition temperatures, a desirable property for long-lasting OLED devices. mdpi.com

Strategic Integration of Electron-Rich and Electron-Deficient Moieties for Bipolarity

For efficient operation of OLEDs, particularly in the host material of the emissive layer, balanced transport of both holes and electrons is crucial. researchgate.netelsevierpure.com This property, known as bipolarity, can be achieved by strategically integrating electron-rich (donor) and electron-deficient (acceptor) moieties within the same molecule. acs.orgmdpi.com

Carbazole itself is an excellent electron-donating and hole-transporting unit. rsc.orgrsc.org To impart electron-transporting character, electron-deficient groups can be attached to the carbazole core. While the triphenylsilyl group is not strongly electron-withdrawing, its introduction can modulate the electron affinity of the molecule. nih.gov In more advanced designs, strongly electron-accepting units like benzimidazole, triazine, or sulfone are combined with carbazole to create highly efficient bipolar host materials. acs.orgmdpi.comelsevierpure.com This design strategy ensures that both charge carriers can be effectively transported to the emissive zone, leading to improved device efficiency and lifetime. nih.govnih.gov

The development of bipolar host materials often involves creating a twisted molecular structure to spatially separate the HOMO and LUMO, which can also contribute to a high triplet energy, a critical requirement for hosting phosphorescent emitters. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Material Tunability

The synthesis of asymmetrically substituted carbazoles, such as 9-Ethyl-3-(triphenylsilyl)carbazole, presents unique challenges compared to their symmetrically substituted counterparts. Future research will undoubtedly focus on the development of more efficient, selective, and scalable synthetic routes to access these materials.

Recent advancements in C-H activation and functionalization, catalyzed by transition metals, are opening new avenues for the direct and selective introduction of various functional groups onto the carbazole (B46965) scaffold. chim.it These methods offer a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. chim.it For instance, the development of iridium-catalyzed C-H borylation has enabled the regioselective introduction of boryl groups onto the carbazole core, which can then serve as versatile handles for further functionalization through Suzuki-Miyaura coupling.

A key area of future synthetic exploration will be the development of methods to introduce a wider variety of functional groups at specific positions of the triphenylsilyl-carbazole core. This will enable a more granular control over the material's properties, leading to the design of "tailor-made" molecules for specific applications.

Exploration of Advanced Device Architectures Utilizing Triphenylsilyl Carbazole Derivatives

The unique properties of triphenylsilyl carbazole derivatives, such as high triplet energy and good thermal stability, make them highly promising for use in advanced device architectures. In the realm of OLEDs, these materials have shown great potential as host materials for blue phosphorescent emitters. nih.govnih.govrsc.orgepa.gov The bulky triphenylsilyl group helps to prevent intermolecular interactions and concentration quenching of the phosphorescent dopant, leading to higher device efficiencies and longer operational lifetimes. nih.govepa.govntu.edu.tw

Future research will likely explore the use of this compound and its analogues in more complex OLED architectures, such as those employing thermally activated delayed fluorescence (TADF) emitters. In TADF-based OLEDs, the host material plays a crucial role in facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. The high triplet energy of triphenylsilyl carbazoles makes them ideal candidates for hosting blue TADF emitters, which are essential for achieving high-efficiency, full-color displays.

Another promising direction is the development of solution-processed OLEDs. The introduction of solubilizing groups, such as the ethyl group at the 9-position of the carbazole, can enhance the solubility of these materials in common organic solvents, enabling the fabrication of large-area and flexible devices via printing techniques. researchgate.net

In the context of organic solar cells, carbazole derivatives are often used as the donor material in bulk heterojunction (BHJ) devices. The broad absorption and good hole-transporting properties of carbazoles contribute to efficient charge generation and collection. Future work will focus on optimizing the interface between the carbazole-based donor and the acceptor material to minimize energy losses and improve the power conversion efficiency (PCE). The use of triphenylsilyl carbazoles in perovskite solar cells as hole-transporting materials (HTMs) is also an emerging area of research, with the potential to enhance device stability and performance.

Discovery of New Application Domains for this Compound Class

While the primary focus of research on triphenylsilyl carbazole derivatives has been on OLEDs and OPVs, their unique photophysical and electrochemical properties open up possibilities in other application domains.

One such area is in the development of organic sensors. The fluorescence of carbazole derivatives can be sensitive to the presence of specific analytes, making them suitable for use in chemical and biological sensors. The ability to functionalize the carbazole core allows for the incorporation of specific recognition moieties, leading to highly selective and sensitive sensor platforms.

Another potential application is in the field of photocatalysis. The ability of carbazole derivatives to absorb light and participate in electron transfer processes makes them potential candidates for driving chemical reactions with light. This could have implications in areas such as organic synthesis and environmental remediation.

Furthermore, the high thermal stability and amorphous nature of triphenylsilyl carbazoles could be advantageous in applications requiring robust thin films, such as in organic field-effect transistors (OFETs) and memory devices. The exploration of these new application domains will require a deeper understanding of the fundamental structure-property relationships of this class of compounds.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The successful development and application of materials like this compound necessitate a highly interdisciplinary approach, bridging the gap between fundamental chemistry, materials science, and device engineering.

Chemists will continue to play a crucial role in designing and synthesizing new carbazole derivatives with tailored properties. This will involve the use of computational modeling to predict the electronic and photophysical properties of new molecules before they are synthesized, thus accelerating the discovery process.

Materials scientists will focus on understanding the morphology and solid-state properties of these materials. Techniques such as X-ray diffraction, atomic force microscopy, and grazing-incidence X-ray scattering will be essential for correlating the molecular structure with the thin-film microstructure, which ultimately governs device performance.

Device engineers will be responsible for integrating these new materials into novel device architectures and optimizing their performance. This will require a deep understanding of device physics and the interplay between the different layers in an organic electronic device.

The synergy between these disciplines will be critical for overcoming the challenges that currently limit the widespread commercialization of organic electronics. The continued exploration of triphenylsilyl carbazole derivatives and related materials holds the promise of significant advancements in a wide range of technologies, from next-generation displays and lighting to renewable energy and advanced sensors.

Q & A

Basic Research Questions

Q. How can I optimize the alkylation step in the synthesis of 9-ethylcarbazole derivatives?

- Methodology : Use a modified alkylation protocol with 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Stir the mixture at 45°C for 3 hours, followed by overnight reaction. Purify via recrystallization (ethanol) to achieve >89% yield . Monitor unreacted reagents using vacuum distillation.

- Critical Parameters : Temperature control (<50°C) prevents side reactions. TBAB concentration (6.20 mmol per 61.72 mmol carbazole) ensures efficient phase transfer.

Q. What spectroscopic techniques are suitable for characterizing triphenylsilyl-substituted carbazoles?

- Approach : Combine NMR (e.g., H/C, Si for silyl groups) and X-ray crystallography for structural confirmation. For electronic properties, UV-Vis (λmax ~275 nm in CH2Cl2) and fluorescence spectroscopy (λem ~354 nm) are essential .

- Data Interpretation : Compare experimental HOMO/LUMO values (-5.49 eV/-2.5 eV) with DFT calculations to validate electronic structure models .

Advanced Research Questions

Q. How do computational methods (DFT vs. LC-DFTB) reconcile discrepancies in bandgap predictions for carbazole derivatives?

- Case Study : SCC-DFTB predicts a bandgap of 4.13 eV for carbazole, underestimating experimental values by 0.52 eV. Introduce long-range corrected (LC) parameters to improve accuracy, reducing errors to <0.11 eV for O-doped analogs .

- Actionable Steps : Use TD-DFTB (Casida’s approach) for absorption spectra alignment with experimental data (e.g., 239 nm vs. 291 nm) .

Q. What strategies mitigate electrostatically coupled states in 9-ethyl-3-(triphenylsilyl)carbazole-based OLED hosts?

- Design Insight : Introduce bulky triphenylsilyl groups to suppress host-guest coupling. Optimize triplet energy levels (T1 = 3.02 eV) to match blue phosphorescent emitters like FIrpic .

- Performance Metrics : Achieve external quantum efficiency (EQE) >20% by balancing hole/electron transport via carbazole-triazine hybrid hosts .

Q. How do dihedral angles between carbazole and substituent groups influence optoelectronic properties?

- Structural Analysis : X-ray data shows a 34.63° dihedral angle between imidazole and carbazole rings, reducing π-conjugation and stabilizing triplet states. Smaller angles (<5°) enhance planarization, improving charge mobility .